molecular formula C29H42N2O4+2 B1248774 Emetine dication

Emetine dication

Cat. No. B1248774
M. Wt: 482.7 g/mol
InChI Key: AUVVAXYIELKVAI-CKBKHPSWSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Emetine(2+) is an ammonium ion derivative obtained from protonation of the nitrogens of emetine. It is the major species at pH 7.3. It is a conjugate acid of an emetine.

Scientific Research Applications

Anticancer Properties

  • Leukemia Treatment : Emetine, derived from Psychotria ipecacuanha, induces apoptosis in leukemia cells. It enhances the effects of cisplatin, a chemotherapy drug, by down-regulating anti-survival genes and up-regulating pro-apoptotic genes. This suggests its potential as a standalone or adjunctive treatment in leukemia (Möller et al., 2007).
  • Non-Small-Cell Lung Cancer : Emetine inhibits migration and invasion of human non-small-cell lung cancer cells. It regulates major mitogen-activated protein kinases (MAPKs), leading to the suppression of matrix metalloproteinases and negative regulation of MMP-9, crucial in cancer metastasis (Kim et al., 2015).
  • Breast Cancer Treatment : Emetine exhibits anti-cancer activity in breast cancer cells by antagonizing Wnt/β-catenin signaling. It inhibits various components of this pathway, leading to apoptosis and decreased viability, migration, and invasion of breast cancer cells (Sun et al., 2019).

Antiviral Properties

  • SARS-CoV-2 Inhibition : Emetine suppresses SARS-CoV-2 replication by disrupting the binding of viral mRNA with eukaryotic translation initiation factor 4E (eIF4E). This indicates its potential as a treatment for COVID-19 (Kumar et al., 2021).
  • Zika and Ebola Virus Infections : Emetine inhibits Zika and Ebola virus infections through two mechanisms: inhibiting viral replication and decreasing viral entry. This dual-action makes emetine a potential therapeutic agent against these viruses (Yang et al., 2018).
  • HIV-1 Replication Interference : Emetine interferes with HIV-1 reverse transcriptase activity, demonstrating potential as an antiviral agent against Human Immunodeficiency Virus. It blocks HIV-1 replication in cellular models, suggesting its use as an anti-HIV microbicide (Valadão et al., 2015).

Other Applications

  • Antiprotozoal Properties : Emetine shows effectiveness against Entamoeba histolytica, a causative agent of amoebic dysentery. Its ability to target specific protozoans lends to its use in treating parasitic infections (Dobell & Laidlaw, 1926).
  • Immunosuppressive Effects : Acute doses of emetine exhibit an immunosuppressive effect on murine thymic cells, suggesting its potential in modulating immune responses (Antoni et al., 1987).

properties

Product Name

Emetine dication

Molecular Formula

C29H42N2O4+2

Molecular Weight

482.7 g/mol

IUPAC Name

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-3-ethyl-9,10-dimethoxy-1,2,3,4,5,6,7,11b-octahydrobenzo[a]quinolizin-5-ium

InChI

InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/p+2/t18-,21-,24+,25-/m0/s1

InChI Key

AUVVAXYIELKVAI-CKBKHPSWSA-P

Isomeric SMILES

CC[C@H]1C[NH+]2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CC[NH2+]4)OC)OC)OC)OC

Canonical SMILES

CCC1C[NH+]2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CC[NH2+]4)OC)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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